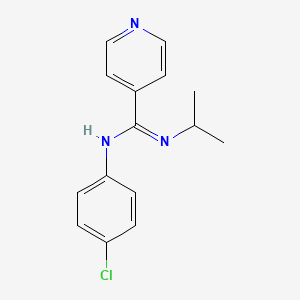

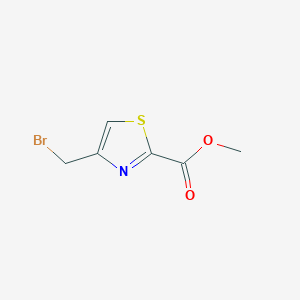

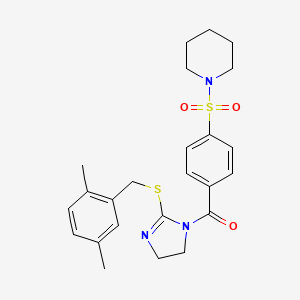

![molecular formula C20H17FN4O3S B2394870 N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1115997-35-7](/img/structure/B2394870.png)

N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of benzamide derivatives and has been developed as a potential anticancer agent.

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

A study by Wu et al. (2021) synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities against various pathogens. The derivatives exhibited significant antifungal activity, highlighting the potential of these compounds for further development as antifungal agents (Wu et al., 2021).

Antipathogenic Properties

Limban et al. (2011) explored the synthesis and antipathogenic activity of acylthioureas, demonstrating their effectiveness against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of similar benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

KCNQ2/Q3 Potassium Channel Openers

Research by Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers as active in animal models of epilepsy and pain. This highlights the utility of specific pyrimidinyl benzamide derivatives in developing treatments for neurological conditions (Amato et al., 2011).

Histone Deacetylase Inhibition

Zhou et al. (2008) discussed the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that exhibits isotype-selective inhibition of histone deacetylases, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of benzamide derivatives in humans after oral administration (Gong et al., 2010).

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-27-12-4-6-16(28-2)15(8-12)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRGIEYLQALUAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)

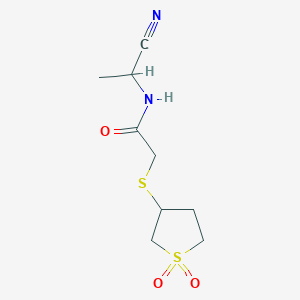

![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)